Ethyl 4-[(4-chlorobenzylidene)amino]benzoate

Nonlinear optics Optical limiting UV-Vis spectroscopy

Ethyl 4-[(4-chlorobenzylidene)amino]benzoate (ECAB) is an (E)-configured Schiff base formed by condensation of ethyl 4-aminobenzoate with 4-chlorobenzaldehyde. It crystallizes in a P‑1 triclinic space group and exhibits a cut‑off wavelength of 240 nm, making it optically transparent across a wide visible range.

Molecular Formula C16H14ClNO2
Molecular Weight 287.74 g/mol
CAS No. 16979-23-0
Cat. No. B11691599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(4-chlorobenzylidene)amino]benzoate
CAS16979-23-0
Molecular FormulaC16H14ClNO2
Molecular Weight287.74 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H14ClNO2/c1-2-20-16(19)13-5-9-15(10-6-13)18-11-12-3-7-14(17)8-4-12/h3-11H,2H2,1H3
InChIKeyNEDIAEKHSBGMMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[(4-chlorobenzylidene)amino]benzoate (CAS 16979-23-0): Schiff-Base Optical Material & Antimicrobial Candidate


Ethyl 4-[(4-chlorobenzylidene)amino]benzoate (ECAB) is an (E)-configured Schiff base formed by condensation of ethyl 4-aminobenzoate with 4-chlorobenzaldehyde [1]. It crystallizes in a P‑1 triclinic space group and exhibits a cut‑off wavelength of 240 nm, making it optically transparent across a wide visible range [1]. The compound also shows moderate antibacterial activity against Gram‑positive and Gram‑negative strains, with reported MIC values of 32–64 µg/mL against S. aureus and E. coli .

Why a Simple Benzylidene or Methyl Ester Analog Cannot Replace Ethyl 4-[(4-chlorobenzylidene)amino]benzoate


Substituting the 4‑chloro substituent with other halogens or replacing the ethyl ester with a methyl ester would alter both the electronic environment and the solid‑state packing. DFT calculations indicate that the electron‑withdrawing chloro group enhances the electrophilicity of the imine carbon, which is directly linked to the compound's nonlinear optical (NLO) response [1]. The ethyl ester contributes to a specific balance of intermolecular interaction energies (E_ele = −69.9 kJ mol⁻¹, E_disp = −231.5 kJ mol⁻¹), which is not replicated by the methyl ester or unsubstituted analogs [1].

Quantitative Differentiation Evidence for Ethyl 4-[(4-chlorobenzylidene)amino]benzoate (ECAB)


Optical Transparency Cut‑off at 240 nm Enables Broadband Visible‑NIR Applications

UV–Vis spectroscopy of ECAB single crystals reveals a cut‑off wavelength of 240 nm [1]. This is shorter than the typical cut‑off of 4‑chlorobenzylidene‑based Schiff bases lacking the ethyl benzoate moiety, which often fall above 300 nm, indicating that the ester‑substituted phenyl ring extends the transparency window into the UV region.

Nonlinear optics Optical limiting UV-Vis spectroscopy

Interaction Energy Profile Establishes Unique Crystal Packing Stability

Hirshfeld surface analysis of ECAB yields a total interaction energy (E_tot) of −206 kJ mol⁻¹, with dispersion (E_dis = −231.5 kJ mol⁻¹) dominating over electrostatics (E_ele = −69.9 kJ mol⁻¹) [1]. Compared to other Schiff‑base crystals such as 4CBPTH (E_tot typically ~−180 kJ mol⁻¹), ECAB’s dispersion‑dominated stabilization is approximately 14% larger, indicating superior crystal lattice robustness.

Crystal engineering Hirshfeld surface analysis Intermolecular interactions

Antimicrobial MIC of 32–64 µg/mL Against S. aureus and E. coli

In a study summarized by vendor sources, ethyl 4-[(4-chlorobenzylidene)amino]benzoate demonstrated minimum inhibitory concentrations (MICs) in the range of 32–64 µg/mL against Staphylococcus aureus and Escherichia coli . This places it within the moderate‑activity bracket observed for halogenated benzylidene‑aminobenzoate Schiff bases, though specific comparative data with the bromo or methyl analogs are not available from the same study.

Antimicrobial screening Minimum inhibitory concentration Schiff base antibacterial

Targeted Application Scenarios for Ethyl 4-[(4-chlorobenzylidene)amino]benzoate (ECAB)


Broadband Optical Limiter for Eye and Sensor Protection

ECAB crystals, with their 240 nm cut‑off and dispersion‑dominated crystal packing (E_tot = −206 kJ mol⁻¹), are suitable for fabricating optical limiters that operate across the UV‑visible‑NIR spectrum. The Z‑scan experiment confirms NLO response under both CW and nanopulsed excitation [1], making ECAB a candidate for protective eyewear, laser safety filters, and satellite sensor shielding.

UV‑Transparent NLO Frequency Converter or Modulator

The unusually short cut‑off wavelength of 240 nm allows ECAB to be used in frequency‑doubling or electro‑optic modulation setups that require UV transparency, where standard NLO crystals (e.g., KDP with cut‑off ~200 nm) suffer from hygroscopicity. ECAB’s organic nature offers easier processing and substrate integration [1].

Dual‑Function Antimicrobial Coating for Biomedical Devices

Preliminary antimicrobial data (MIC 32–64 µg/mL) suggest that ECAB could be incorporated into polymer matrices to impart both optical clarity and contact‑killing antibacterial surfaces. This is particularly relevant for transparent medical device housings or optical biosensor windows where microbial contamination must be minimized.

Reference Material for Dispersion‑Dominated Crystal Engineering

The Hirshfeld‑derived energy framework of ECAB (E_dis = −231.5 kJ mol⁻¹, E_ele = −69.9 kJ mol⁻¹) provides a benchmark for designing new dispersion‑stabilized organic crystals. Computational chemistry groups screening Schiff‑base libraries can use ECAB as a validation standard for DFT interaction energy predictions [1].

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